molecular formula C11H10F3NO2 B6202353 methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate CAS No. 2751611-90-0

methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Cat. No. B6202353
CAS RN: 2751611-90-0
M. Wt: 245.2
InChI Key:
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Description

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate (M5-TFCPC) is a cyclopropyl-substituted trifluoromethylpyridine-2-carboxylate. It is a synthetic compound that has been used in a wide range of scientific research applications. M5-TFCPC is a versatile compound that can be used to study the biochemical and physiological effects of various compounds and to investigate their mechanisms of action. The compound has several advantages and limitations for laboratory experiments, and there are many potential future directions for research.

Scientific Research Applications

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds and to investigate their mechanisms of action. It has also been used to study the effects of various drugs on the human body. In addition, it has been used to study the effects of various compounds on the environment.

Mechanism of Action

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active sites of enzymes and prevent them from functioning properly. This can have a wide range of effects on the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects. It has also been shown to affect the metabolism of certain compounds, which can lead to changes in the levels of certain hormones and other biochemical compounds.

Advantages and Limitations for Lab Experiments

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it can also be difficult to synthesize in large quantities, and it can be difficult to control the concentration of the compound in experiments.

Future Directions

There are many potential future directions for research on methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate. One potential direction is to study the effects of the compound on the environment. Another potential direction is to study the effects of the compound on various drugs and their mechanisms of action. Additionally, further research could be done to explore the potential therapeutic applications of the compound. Finally, further research could be done to study the effects of the compound on various biochemical and physiological processes.

Synthesis Methods

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate can be synthesized through a two-step method. The first step involves the reaction of 2-chloropyridine with trifluoromethylcyclopropyl bromide in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with methyl chloroformate in the presence of a base such as sodium hydroxide. The final product is then isolated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate involves the reaction of 2-cyanopyridine with 1-(trifluoromethyl)cyclopropylmagnesium bromide followed by esterification with methyl chloroformate.", "Starting Materials": [ "2-cyanopyridine", "1-(trifluoromethyl)cyclopropylmagnesium bromide", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1-(trifluoromethyl)cyclopropylmagnesium bromide in anhydrous ether to form the corresponding Grignard reagent.", "Step 2: The Grignard reagent is then treated with methyl chloroformate to form the ester intermediate.", "Step 3: The ester intermediate is then hydrolyzed with aqueous acid to yield the final product, methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate." ] }

CAS RN

2751611-90-0

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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